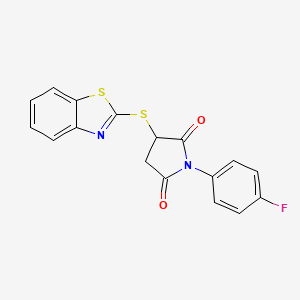

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O2S2/c18-10-5-7-11(8-6-10)20-15(21)9-14(16(20)22)24-17-19-12-3-1-2-4-13(12)23-17/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWJHSGBJVZUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate amine.

Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

Formation of the Pyrrolidine-2,5-dione Moiety: This can be synthesized through a cyclization reaction involving a dicarboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, nucleophiles, or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, compounds with benzothiazole and fluorophenyl groups are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The benzothiazole ring can interact with biological macromolecules, while the fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, a comparative analysis with structural analogs is provided below.

Table 1: Structural and Pharmacological Comparison of Pyrrolidine-2,5-dione Derivatives

Key Comparative Insights:

Substituent-Driven Target Specificity: The benzothiazole-sulfanyl group in the target compound may favor interactions with cysteine-rich enzyme active sites (e.g., kinases) or redox-sensitive pathways, unlike the indole or aminophenyl groups in analogs, which prioritize aromatic stacking or hydrogen bonding . The 4-fluorophenyl substituent likely enhances blood-brain barrier penetration compared to the pentyl or azaindole-alkyl groups in other derivatives.

Pharmacokinetic Profiles: The target compound’s calculated LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, 3-(4’-aminophenyl)-1-pentylpyrrolidine-2,5-dione (LogP ~2.8) may exhibit lower bioavailability due to poor solubility. Ethosuximide’s high solubility and low molecular weight make it clinically favorable for rapid absorption, whereas bulkier analogs require formulation optimization.

Therapeutic Implications :

- Derivatives with indole or azaindole substituents (e.g., compounds) show promise in neuropsychiatry (5-HT1A/SERT modulation), whereas the target compound’s benzothiazole group may align with anticancer or antimicrobial applications .

Biological Activity

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 318.38 g/mol. Its structure features a pyrrolidine ring substituted with a benzothiazole moiety and a fluorophenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H11FN2OS2 |

| Molecular Weight | 318.38 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. In a study focused on similar compounds, several derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects against these pathogens, suggesting that the benzothiazole and fluorophenyl groups enhance antimicrobial efficacy.

Anti-inflammatory Effects

Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties. A study involving the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) demonstrated that certain derivatives significantly reduced cytokine production in activated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Mycobacterium tuberculosis

A notable case study involved the evaluation of related pyrrolidine derivatives against Mycobacterium tuberculosis. Compounds were found to inhibit the enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of mycobacteria. Some derivatives exhibited potent activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis, indicating their potential as novel anti-tubercular agents .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs with sulfanyl groups are prepared by reacting brominated intermediates (e.g., 3-(4-bromophenyl)pyrrolidine-2,5-dione) with thiol-containing reagents like benzothiazole-2-thiol under basic conditions. Yield optimization often requires controlled temperatures (e.g., 60–80°C) and inert atmospheres . Structural confirmation relies on NMR and mass spectrometry .

Q. Which spectroscopic and computational methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., fluorophenyl and benzothiazole groups) and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 411.4 g/mol for analogs) and fragmentation patterns .

- InChI/SMILES : Computational tools generate standardized identifiers for structural reproducibility (e.g., InChI=1S/C17H15FN2O2S2) .

Q. What are the key structural features influencing its chemical reactivity?

- Methodological Answer :

- The pyrrolidine-2,5-dione core enables hydrogen bonding and electrophilic reactivity.

- The benzothiazol-2-ylsulfanyl group contributes to π-π stacking and redox activity.

- The 4-fluorophenyl moiety enhances lipophilicity and influences binding to aromatic residues in enzymes .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer :

- Experimental Design : Follow long-term studies (e.g., 5–10 years) as in Project INCHEMBIOL . Use split-plot designs with variables like pH, temperature, and microbial activity.

- Key Metrics : Measure biodegradation rates, adsorption to soil/water matrices, and bioaccumulation in model organisms (e.g., Daphnia) .

- Analytical Tools : LC-MS/MS quantifies trace concentrations; QSAR models predict ecotoxicity .

Q. How to resolve discrepancies in reported enzyme inhibition data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Control variables like pH, temperature, and enzyme purity. For example, IC₅₀ values for aromatase inhibition vary with assay buffers (e.g., phosphate vs. Tris) .

- Structural Comparisons : Compare inhibition profiles with analogs (e.g., Analog A vs. Ketoconazole) to identify substituent effects on binding .

- Statistical Analysis : Use ANOVA to evaluate inter-laboratory variability and confirm significance thresholds (p < 0.05) .

Q. What strategies optimize biological activity through structural modifications?

- Methodological Answer :

- Substituent Screening : Replace the benzothiazole group with triazoles or pyridines to enhance target selectivity (e.g., triazole analogs show improved antiviral activity) .

- Fluorine Scanning : Introduce fluorine at alternative positions (e.g., 2-fluorophenyl) to modulate metabolic stability and CNS penetration .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., piperazine) to synergize mechanisms, as seen in dual-acting enzyme inhibitors .

Key Considerations for Researchers

- Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use X-ray crystallography to verify crystalline phases .

- Advanced Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes of the benzothiazole group with enzyme active sites .

- Ethical Compliance : Adhere to non-human research guidelines for in vivo studies, as specified in chemical safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.